Médrylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Medrylamine often involves complex reactions that require precise conditions to achieve high yields and desired properties. For instance, the spontaneous amino-yne click polymerization method demonstrates an efficient approach to synthesizing poly(enamine)s under mild conditions without external catalysts, achieving high molecular weights and excellent yields up to 99% (He et al., 2017). Such methodologies may offer insights into creating compounds with specific functionalities and structures akin to Medrylamine.

Molecular Structure Analysis

Understanding the molecular structure of compounds like Medrylamine is crucial for predicting their reactivity and interactions. Studies involving X-ray crystallography provide valuable information on molecular geometries and structural characteristics. For example, the structural analysis of zinc complexes with bis(3-aminopropyl)methylamine reveals distorted trigonal bipyramidal geometries, offering a glimpse into the potential structural aspects of Medrylamine or its derivatives (Guha et al., 2006).

Chemical Reactions and Properties

The chemical behavior of compounds similar to Medrylamine is influenced by their molecular structures and functional groups. For instance, the copper-catalyzed borylative cyclization of o-(cyano)phenyl propargyl carbonates showcases the regioselective synthesis of functionalized compounds, highlighting the importance of catalysts in directing chemical reactions (Xiong et al., 2018). Such reactions are critical for modifying chemical structures to achieve desired properties and activities.

Physical Properties Analysis

The physical properties of compounds like Medrylamine, including solubility, stability, and thermal properties, are essential for their practical applications. The synthesis of polymeric materials with unique properties, such as aggregation-induced emission characteristics, demonstrates the interplay between molecular structure and physical behavior (He et al., 2017). These properties are crucial for designing compounds with specific functionalities for industrial or medical applications.

Chemical Properties Analysis

The reactivity and interaction of compounds akin to Medrylamine with other chemical species are determined by their chemical properties. The study of enamines as potential antibacterials, for example, provides insights into the structure-activity relationship, highlighting how variations in molecular structure can influence chemical reactivity and biological activity (Xiao et al., 2007).

Applications De Recherche Scientifique

Recherche sur les antihistaminiques

La médrylamine est connue pour être un antihistaminique apparenté à la diphénhydramine . Dans le domaine de la recherche sur les antihistaminiques, l'efficacité et le profil de sécurité de la this compound sont étudiés. Les chercheurs explorent son potentiel pour traiter les réactions allergiques, telles que le rhume des foins, l'urticaire et d'autres types de conditions induites par des allergies. L'accent est mis sur la compréhension de son mécanisme d'action, qui implique le blocage des récepteurs de l'histamine dans l'organisme, réduisant ainsi les symptômes des allergies.

Applications de biosensibilité

En biosensibilité, la this compound pourrait être explorée pour son utilisation potentielle dans le développement de biosenseurs. Bien que des références directes à la this compound en biosensibilité ne soient pas facilement disponibles, les principes de biominéralisation et de procédés biomimétiques dans l'ingénierie des biosenseurs pourraient être applicables . Les chercheurs pourraient étudier comment la this compound ou ses dérivés peuvent être intégrés dans les biosenseurs pour améliorer leur sensibilité et leur spécificité pour diverses cibles biologiques.

Études pharmacologiques

Les applications pharmacologiques de la this compound sont principalement centrées sur ses propriétés antihistaminiques. Elle est étudiée pour ses effets thérapeutiques et ses effets secondaires potentiels en pharmacologie. La recherche peut impliquer des essais cliniques pour évaluer son efficacité dans le traitement des symptômes des réactions allergiques et éventuellement d'autres affections où l'histamine joue un rôle .

Sciences de l'environnement

Bien que la this compound elle-même puisse ne pas avoir d'applications directes en sciences de l'environnement, les méthodologies utilisées pour étudier son impact environnemental pourraient être significatives. Par exemple, le devenir environnemental de composés similaires, leur potentiel de contaminants et leurs effets sur les écosystèmes pourraient être des domaines de recherche intéressants .

Chimie analytique

En chimie analytique, la this compound pourrait être utilisée comme composé de référence dans le développement et la validation de méthodes. Ses propriétés chimiques, telles que sa masse moléculaire et sa formule, peuvent être cruciales dans le développement de méthodes analytiques pour détecter et quantifier des composés similaires dans divers échantillons .

Science des matériaux

Le rôle de la this compound en science des matériaux pourrait être spéculatif, car la littérature actuelle ne fournit pas d'applications directes. Cependant, les chercheurs pourraient explorer sa structure chimique pour la conception et la synthèse de nouveaux matériaux, éventuellement dans le domaine de la science des matériaux médicaux, où ses propriétés antihistaminiques pourraient être bénéfiques .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Medrylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an H1 receptor antagonist, binding to histamine receptors and preventing histamine from exerting its effects . This interaction is crucial in reducing allergic responses and inflammation. Additionally, Medrylamine interacts with muscarinic receptors, contributing to its anticholinergic effects .

Cellular Effects

Medrylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking H1 receptors, Medrylamine inhibits the release of inflammatory mediators, thereby reducing inflammation and allergic responses . It also affects muscarinic receptors, leading to decreased smooth muscle contractions and reduced glandular secretions . These effects are particularly beneficial in conditions like allergic rhinitis and urticaria.

Molecular Mechanism

At the molecular level, Medrylamine exerts its effects by binding to H1 histamine receptors, thereby preventing histamine from activating these receptors . This binding inhibits the downstream signaling pathways that lead to inflammation and allergic symptoms. Additionally, Medrylamine’s interaction with muscarinic receptors results in the inhibition of acetylcholine-mediated responses, contributing to its anticholinergic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Medrylamine can change over time. The stability and degradation of Medrylamine are critical factors that influence its long-term effects on cellular function. Studies have shown that Medrylamine remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to Medrylamine in vitro and in vivo studies has demonstrated consistent antihistamine and anticholinergic effects, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of Medrylamine vary with different dosages in animal models. At lower doses, Medrylamine effectively reduces allergic symptoms and inflammation without significant adverse effects . At higher doses, Medrylamine may cause toxic effects, including sedation, dry mouth, and urinary retention . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.

Metabolic Pathways

Medrylamine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of Medrylamine, leading to its biotransformation and eventual excretion from the body. The metabolic pathways of Medrylamine also involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These processes ensure the efficient elimination of Medrylamine and its metabolites from the body.

Transport and Distribution

Medrylamine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and brain . The distribution of Medrylamine is influenced by factors such as blood flow, tissue binding, and membrane permeability . Transporters and binding proteins also play a role in the localization and accumulation of Medrylamine within specific tissues .

Subcellular Localization

The subcellular localization of Medrylamine is essential for its activity and function. Medrylamine is primarily localized in the cytoplasm and interacts with various cellular compartments, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals direct Medrylamine to specific subcellular compartments, where it exerts its pharmacological effects . This localization is crucial for the precise regulation of Medrylamine’s activity within cells.

Propriétés

IUPAC Name |

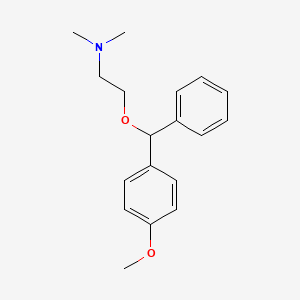

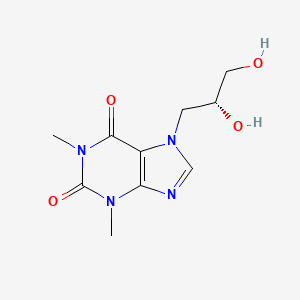

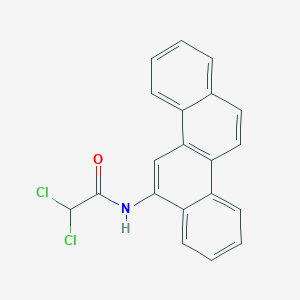

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCMCXBSUDRYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862116 | |

| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524-99-2 | |

| Record name | 2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medrylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R003655CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

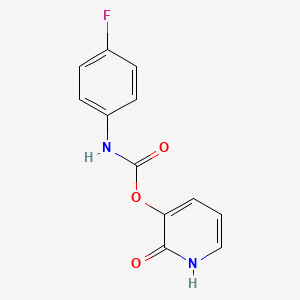

![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)